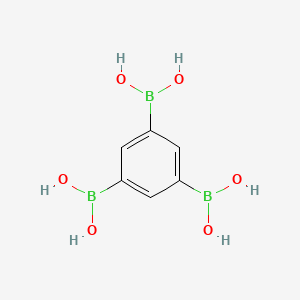
1,3,5-苯三硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,3,5-triyltriboronic acid is a benzene derivative substituted with three boronic acid groups at the meta-positions. This compound, with the molecular formula C6H9B3O6, is known for its unique chemical properties and versatility in various scientific applications .
科学研究应用
Benzene-1,3,5-triyltriboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Benzene-1,3,5-triyltriboronic acid primarily targets various ligands to synthesize COFs . The compound’s interaction with these ligands forms the basis of its mode of action.
Mode of Action
The compound interacts with its targets through several reactions. These include a dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides . These interactions result in changes that are integral to the compound’s function.
Biochemical Pathways
The compound affects several biochemical pathways. The dehydration reaction with boronic acids leads to the formation of boroxine linkers. The boronate esterification with diols produces boronate ester linkers. The Suzuki cross-coupling reaction with aryl halides is another pathway that the compound affects . The downstream effects of these pathways are crucial to the compound’s overall function.
Pharmacokinetics
The compound’s storage conditions suggest that it may have specific requirements for stability and efficacy .
Result of Action
The molecular and cellular effects of Benzene-1,3,5-triyltriboronic acid’s action are primarily seen in its ability to synthesize COFs through its interactions with various ligands . These effects are integral to the compound’s function and efficacy.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. It is stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and the presence of certain gases.
生化分析
Biochemical Properties
Benzene-1,3,5-triyltriboronic acid interacts with various ligands to synthesize COFs . These reactions include dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides .
Molecular Mechanism
The molecular mechanism of Benzene-1,3,5-triyltriboronic acid involves its reaction with various ligands to synthesize COFs . These reactions include dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides .
准备方法
Synthetic Routes and Reaction Conditions: Benzene-1,3,5-triyltriboronic acid can be synthesized through several methods. One common approach involves the reaction of benzene-1,3,5-triyltriboronic acid tris(pinacol) ester with an appropriate amount of carbon tetrachloride under an inert atmosphere . Another method includes the dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides .
Industrial Production Methods: Industrial production of benzene-1,3,5-triyltriboronic acid typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The reactions are carried out under controlled environments to ensure the stability and quality of the final product .
化学反应分析
Types of Reactions: Benzene-1,3,5-triyltriboronic acid undergoes various chemical reactions, including:
Dehydration Reactions: Forms boroxine linkers when reacted with boronic acids.
Boronate Esterification: Reacts with diols to produce boronate ester linkers.
Suzuki Cross-Coupling Reactions: Reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Dehydration Reactions: Boronic acids, typically under an inert atmosphere.
Boronate Esterification: Diols, often in the presence of a catalyst.
Suzuki Cross-Coupling Reactions: Aryl halides, palladium catalysts, and base.
Major Products:
Boroxine Linkers: Formed from dehydration reactions.
Boronate Ester Linkers: Result from boronate esterification.
Biaryl Compounds: Produced from Suzuki cross-coupling reactions.
相似化合物的比较
1,3,5-Benzenetricarboxylic Acid: Another benzene derivative with carboxylic acid groups instead of boronic acid groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyphenyl groups at the meta-positions.
Uniqueness: Benzene-1,3,5-triyltriboronic acid is unique due to its boronic acid groups, which provide distinct reactivity and versatility in forming various linkers and frameworks. This makes it particularly valuable in the synthesis of COFs and MOFs, where its ability to form stable boroxine and boronate ester linkers is crucial .
属性
IUPAC Name |
(3,5-diboronophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9B3O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,10-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIUYXOLMQYLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)B(O)O)B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9B3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89641-21-4 |
Source


|
| Record name | Benzene-1,3,5-triyltriboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2435261.png)
![2,2-difluoro-2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2435262.png)
![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate](/img/structure/B2435263.png)
![N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2435264.png)
![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2435268.png)
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2435269.png)
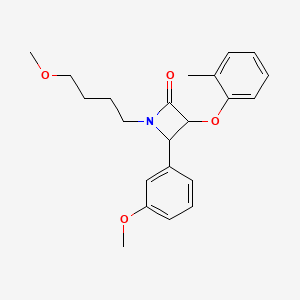
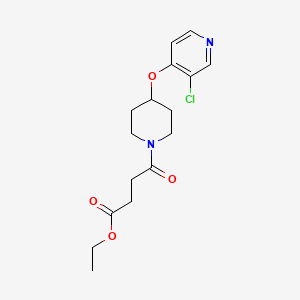
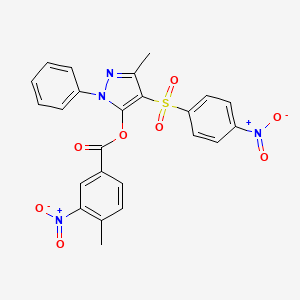
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane](/img/structure/B2435274.png)
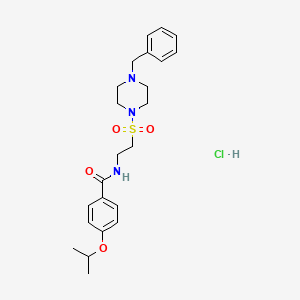
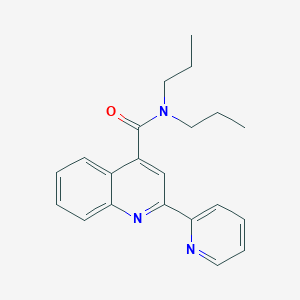
![2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2435278.png)
![Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine](/img/structure/B2435280.png)
